2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL
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Overview
Description
2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL is a complex organic compound with a unique structure that combines elements of phenol, xanthene, and imine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL typically involves a multi-step process. One common method starts with the condensation of 2-hydroxybenzaldehyde with an amine derivative to form a Schiff base. This intermediate is then reacted with a xanthene derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The phenolic group can scavenge free radicals, providing antioxidant effects. The imine group can interact with enzymes and proteins, modulating their activity. Additionally, the xanthene moiety can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A simpler phenolic compound with antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Another phenolic antioxidant commonly used in food and industrial applications.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A bisphenol derivative with enhanced stability and antioxidant activity.
Uniqueness
2-[(E)-({2-TERT-BUTYL-4A-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3,4,4A,9,9A-HEXAHYDRO-1H-XANTHEN-9-YL}IMINO)METHYL]PHENOL is unique due to its complex structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its multifunctionality makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
342649-43-8 |
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Molecular Formula |
C31H34N2O3 |
Molecular Weight |
482.6g/mol |
IUPAC Name |
2-[[2-tert-butyl-4a-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,3,4,9,9a-hexahydroxanthen-9-yl]iminomethyl]phenol |
InChI |
InChI=1S/C31H34N2O3/c1-30(2,3)23-16-17-31(33-20-22-11-5-8-14-27(22)35)25(18-23)29(24-12-6-9-15-28(24)36-31)32-19-21-10-4-7-13-26(21)34/h4-15,19-20,23,25,29,34-35H,16-18H2,1-3H3/b32-19?,33-20+ |
InChI Key |
OQKCDFWHWJHSTC-YZEAAVOISA-N |
SMILES |
CC(C)(C)C1CCC2(C(C1)C(C3=CC=CC=C3O2)N=CC4=CC=CC=C4O)N=CC5=CC=CC=C5O |
Origin of Product |
United States |
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